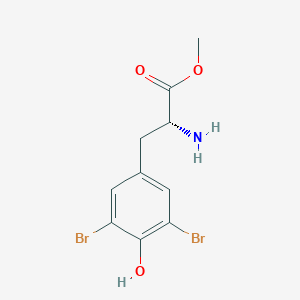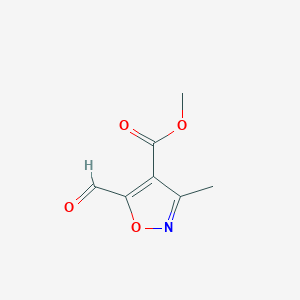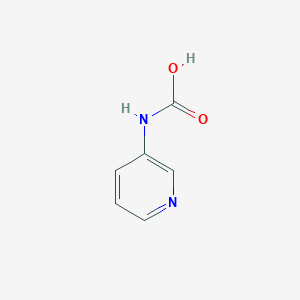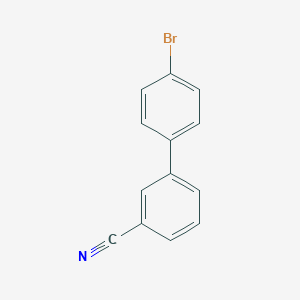![molecular formula C10H14O5 B067779 (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone CAS No. 160115-23-1](/img/structure/B67779.png)
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone, also known as Meldrum's acid derivative, is a chemical compound used in various scientific research applications.
Wirkmechanismus
The mechanism of action of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound is also known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in lab experiments include its high purity, ease of synthesis, and versatility. The compound can be easily modified to obtain derivatives with desired properties. However, the limitations of using the compound include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in scientific research. One direction is the development of new derivatives with improved properties for drug discovery and material science applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is a versatile compound used in various scientific research applications. Its ease of synthesis, versatility, and potential for drug discovery make it an important compound in the field of organic chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used in the preparation of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
160115-23-1 |
|---|---|
Produktname |
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone |
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
dimethyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
GVJIHXMUUZHZDD-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)C([C@H]1CCC(=O)C1)C(=O)OC |
SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
Kanonische SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
Synonyme |
(S)-(-)-3-BIS(METHOXYCARBONYL)METHYL-1-CYCLOPENTANONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)





![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)






![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)